

7-Bromo-5-fluoro-1-benzofuran molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-5-fluoro-1-benzofuran

Cat. No.: B1343895

[Get Quote](#)

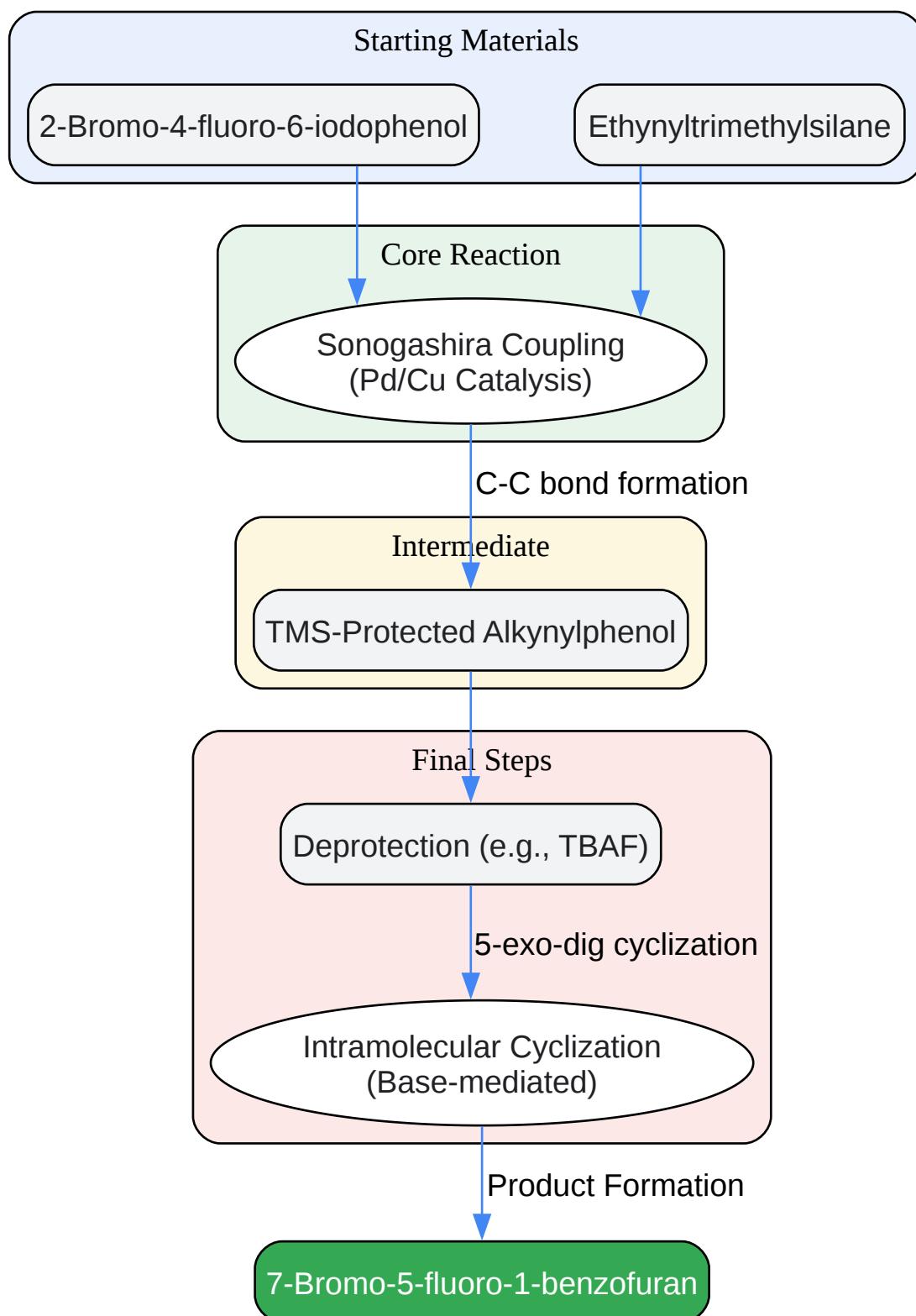
An In-Depth Technical Guide to **7-Bromo-5-fluoro-1-benzofuran**: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **7-Bromo-5-fluoro-1-benzofuran**, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core molecular properties, outline a robust synthetic strategy with mechanistic insights, detail methods for analytical characterization, and explore its applications in modern drug discovery.

Core Molecular and Physical Properties

7-Bromo-5-fluoro-1-benzofuran, also known as 7-bromo-5-fluorobenzo[b]furan, is a halogenated derivative of the benzofuran scaffold. The strategic placement of bromine and fluorine atoms makes it a valuable intermediate for introducing further chemical diversity through cross-coupling reactions and other transformations. Its fundamental properties are summarized below.


Identifier	Value	Source(s)
Molecular Formula	C ₈ H ₄ BrFO	[1] [2] [3]
Molecular Weight	215.02 g/mol	[3]
CAS Number	253429-19-5	[1] [2] [3]
Canonical SMILES	FC1=CC(Br)=C2OC=CC2=C1	[2] [4]
InChI Key	TYBMMMOEVBNNTDU-UHFFFAOYSA-N	[2] [4]

Physical Property	Value	Source(s)
Appearance	Clear colorless to pale yellow liquid	[2]
Density	1.697 g/cm ³	[1]
Boiling Point	233.37 °C at 760 mmHg	[1]
Flash Point	94.939 °C	[1]
Refractive Index	1.5780 - 1.5830 @ 20°C	[2]

Synthesis and Mechanistic Rationale

The synthesis of substituted benzofurans is a well-established field, with numerous strategies employing transition-metal catalysis.[\[5\]](#)[\[6\]](#) A highly effective and common approach involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method offers a convergent and flexible route to the benzofuran core.

A plausible and efficient synthesis of **7-Bromo-5-fluoro-1-benzofuran** can be envisioned starting from a suitably substituted iodophenol and a protected acetylene source. The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is critical for facilitating the carbon-carbon bond formation of the Sonogashira coupling.[\[7\]](#)

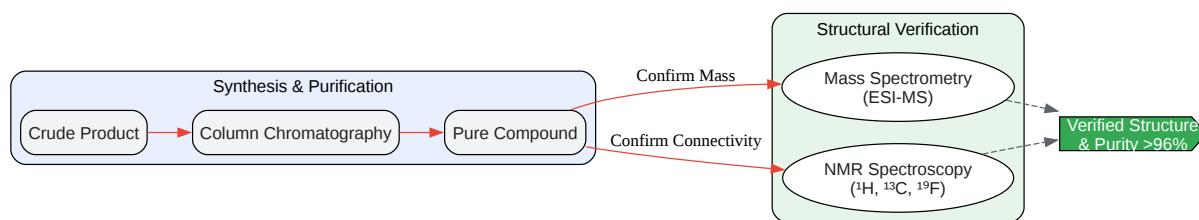
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **7-Bromo-5-fluoro-1-benzofuran**.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling

- To a dry, argon-purged flask, add 2-bromo-4-fluoro-6-iodophenol (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq), and CuI (0.04 eq).
- Add degassed triethylamine (3.0 eq) as both the base and a solvent. The base is crucial for neutralizing the HI generated during the catalytic cycle.
- Add ethynyltrimethylsilane (1.2 eq). The trimethylsilyl (TMS) group is an effective protecting group for the terminal alkyne, preventing self-coupling.
- Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or GC-MS.
- Upon completion, filter the mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield the silyl-protected alkynylphenol intermediate.


Step 2: Deprotection and Cyclization

- Dissolve the purified intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
- Add potassium carbonate (K_2CO_3 , 2.0 eq). The base facilitates both the deprotection of the TMS group and the subsequent intramolecular nucleophilic attack.
- Heat the mixture to reflux (approx. 66 °C) for 4-6 hours. The elevated temperature promotes the 5-exo-dig cyclization, which is kinetically favored.
- Cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the final product, **7-Bromo-5-fluoro-1-benzofuran**, via flash column chromatography to obtain a clear, pale yellow liquid.[2]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for purification and analytical validation.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. The predicted collision cross-section (CCS) values can further aid in identification.

Protocol: ESI-MS Analysis

- Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infuse the sample directly into the ESI-MS instrument.

- Acquire spectra in both positive and negative ion modes to observe adducts such as $[M+H]^+$ and $[M-H]^-$.
- Compare the observed m/z values with the theoretical mass of C_8H_4BrFO .

Table: Predicted Collision Cross Section (CCS) Data[4]

Adduct	m/z	Predicted CCS (\AA^2)
$[M+H]^+$	214.95024	135.1
$[M+Na]^+$	236.93218	150.4

| $[M-H]^-$ | 212.93568 | 142.9 |

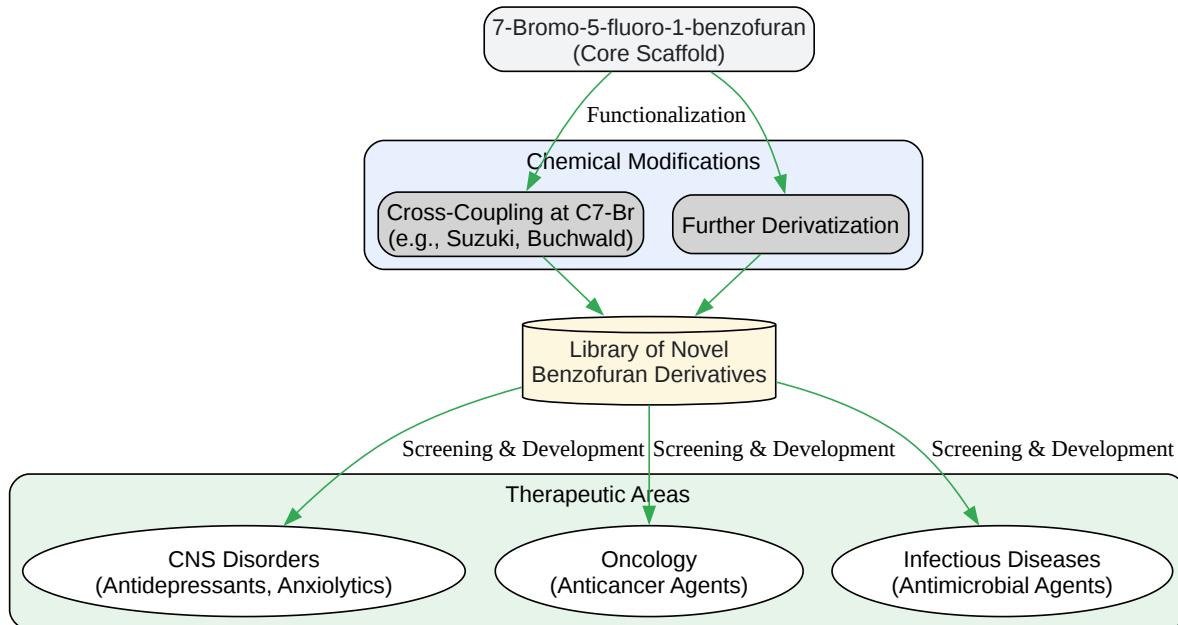
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. 1H , ^{13}C , and ^{19}F NMR experiments are required for full characterization.

Protocol: NMR Sample Preparation

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.
- Acquire 1H , $^{13}C\{^1H\}$, and ^{19}F NMR spectra. For unambiguous assignments, 2D experiments like COSY and HSQC may be necessary.

Applications in Drug Discovery


The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] **7-Bromo-5-fluoro-1-benzofuran** serves as a versatile building block for creating novel therapeutic agents.

The presence of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom at the 7-position provides a

handle for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[10]

This compound is particularly valuable in the development of:

- Central Nervous System (CNS) Agents: The benzofuran core has been shown to have the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting CNS disorders like depression, anxiety, or neurodegenerative diseases.[11]
- Enzyme Inhibitors: As a precursor, it is used to synthesize more complex molecules that can act as enzyme inhibitors or receptor modulators for various therapeutic targets.[11][12]
- Anticancer and Antimicrobial Agents: Halogenated benzofuran derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the halogens often contributing to enhanced binding affinity and cytotoxic activity.[10][13]

[Click to download full resolution via product page](#)

Caption: Logical pathway from the core scaffold to therapeutic applications.

Safety and Handling

As with any laboratory chemical, **7-Bromo-5-fluoro-1-benzofuran** should be handled with appropriate care. Based on data for structurally similar compounds like 7-Bromo-5-chloro-1-benzofuran, it should be treated as potentially harmful and irritant.[\[14\]](#)

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[[14](#)]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-bromo-5-fluoro-1-benzofuran | 253429-19-5 [chemnet.com]
- 2. 7-Bromo-5-fluorobenzo[b]furan, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 7-bromo-5-fluoro-1-benzofuran (C8H4BrFO) [pubchemlite.lcsb.uni.lu]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. 7-Bromo-5-fluoro-1-benzofuran [myskinrecipes.com]
- 12. 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid [myskinrecipes.com]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [7-Bromo-5-fluoro-1-benzofuran molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343895#7-bromo-5-fluoro-1-benzofuran-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com